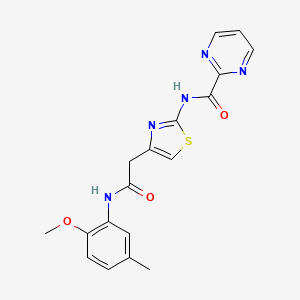

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core, a thiazole ring, and a methoxy-methylphenyl group, making it a subject of study for its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine core. The methoxy-methylphenyl group is then attached through a series of nucleophilic substitution reactions. Common reagents used in these steps include thionyl chloride, ammonia, and various organic solvents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial to the efficiency of the process. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-methylphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups within the compound, converting them to alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to the presence of the thiazole and pyrimidine moieties, which have shown promising results in inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the thiazole and pyrimidine rings can significantly affect the compound's biological activity. For instance:

- Thiazole Derivatives : Compounds with thiazole rings have demonstrated activity against various cancer cell lines. A study reported that thiazole-integrated pyridine derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil .

- Pyrimidine Variants : The incorporation of different substituents on the pyrimidine ring has been shown to enhance anticancer efficacy. A derivative with an electronegative chlorine group was particularly effective, indicating that electronic properties play a crucial role in activity .

Antiviral Properties

Emerging research suggests that compounds similar to N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide may exhibit antiviral properties. For example, thiazole derivatives have been linked to inhibition of viral replication in certain studies, making them potential candidates for further exploration in antiviral drug development .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

- Protein Kinase Inhibition : Certain derivatives have shown the capability to inhibit key protein kinases such as EGFR and CDK2, which are critical in cell cycle regulation and cancer cell survival. Inhibiting these kinases leads to cell cycle arrest at the G2/M phase, thereby hindering cancer progression .

Synthesis and Formulation Studies

The synthesis of this compound has been achieved through various multistep processes involving cyclization reactions. The resulting compounds were subjected to extensive formulation studies to assess their stability and bioavailability.

Case Study: Synthesis of Thiazole-Pyrimidine Hybrids

A notable case study involved synthesizing novel thiazole-pyrimidine hybrids through cyclization of specific precursors. These hybrids were evaluated for their anticancer activity against multiple cell lines, demonstrating promising results with several exhibiting low micromolar IC50 values .

Toxicological Assessments

As with any potential therapeutic agent, understanding the toxicological profile is crucial. Preliminary studies have indicated that while some derivatives exhibit potent anticancer activity, they also require careful evaluation regarding their cytotoxicity towards normal cells to ensure safety in therapeutic applications.

Mecanismo De Acción

The mechanism of action of N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

When compared to similar compounds, N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide stands out due to its unique combination of functional groups and rings. Similar compounds include:

- N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

- N-(4-(2-((2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

These compounds share structural similarities but differ in the specific substituents attached to the core rings, which can significantly impact their chemical and biological properties.

Actividad Biológica

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article synthesizes the available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

It features a thiazole moiety linked to a pyrimidine ring and is characterized by the presence of a methoxy group and a carboxamide functional group, which are crucial for its biological activity.

Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms:

- Inhibition of Protein Kinases : Many thiazole and pyrimidine derivatives have been shown to inhibit key protein kinases such as EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR-2, which are critical in cancer progression and cell signaling pathways .

- Induction of Apoptosis : Compounds similar to this compound promote apoptosis in cancer cells by disrupting the cell cycle, particularly arresting cells at the G2/M phase .

- Cytotoxicity : The cytotoxic effects have been demonstrated against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 6.10 µM to 23.30 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural components significantly influence the biological activity of thiazole and pyrimidine derivatives:

- Thiazole Ring : The presence of the thiazole ring is essential for cytotoxic activity. Modifications on this ring can enhance or reduce potency.

- Methoxy Group : The methoxy substituent on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

- Carboxamide Group : The carboxamide functionality has been linked to increased solubility and bioavailability, contributing to overall efficacy .

Case Studies

Several studies have explored the efficacy of related compounds:

- Antitumor Activity : A study identified thiazole-pyrimidine derivatives as effective against various cancer types, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

- Multitarget Action : Research has shown that compounds with similar structural motifs can simultaneously target multiple pathways involved in tumor growth and metastasis, making them promising candidates for combination therapies .

Data Summary

| Compound Name | Target Kinases | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | EGFR | 6.10 | Apoptosis induction |

| Compound 2 | HER2 | 6.49 | Cell cycle arrest |

| Compound 3 | VEGFR-2 | 23.30 | Multitarget inhibition |

Propiedades

IUPAC Name |

N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-11-4-5-14(26-2)13(8-11)22-15(24)9-12-10-27-18(21-12)23-17(25)16-19-6-3-7-20-16/h3-8,10H,9H2,1-2H3,(H,22,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHHCEYKAPSVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.